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molecular formula C12H16N2 B8468232 4-Methylene-1-(4-aminophenyl)-piperidine

4-Methylene-1-(4-aminophenyl)-piperidine

Cat. No. B8468232
M. Wt: 188.27 g/mol
InChI Key: XURMVOBZJQLFPI-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

To a solution of 4-methylene-1-(4-nitrophenyl)-piperidine (230 mg, 1.05 mmol) in ethyl acetate (5 mL) was added stannous chloride dihydrate (1.19 g, 5.2 mmol). The mixture was heated to 60° C. and maintained for 4 hrs. The mixture was evaporated to dryness then sodium hydroxide solution was added to give a final pH of 8. The mixture was extracted with ethyl acetate and the combined organic layers were washed with water, then brine, and then dried. Concentration under reduced pressure afforded 4-methylene-1-(4-aminophenyl)-piperidine (150 mg, 75%) as a semisolid.
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)[CH2:4][CH2:3]1>C(OCC)(=O)C>[CH2:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
C=C1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
stannous chloride dihydrate
Quantity
1.19 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
sodium hydroxide solution was added
CUSTOM
Type
CUSTOM
Details
to give a final pH of 8
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and then dried
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C=C1CCN(CC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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